2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane
Overview
Description
Buspirone is an azaspiro compound that is 8-azaspiro[4.5]decane-7,9-dione substituted at the nitrogen atom by a 4-(piperazin-1-yl)butyl group which in turn is substituted by a pyrimidin-2-yl group at the N4 position .
Molecular Structure Analysis
The molecular formula of Buspirone is C21H31N5O2 . It has an average mass of 385.503 Da and a monoisotopic mass of 385.247772 Da .Physical and Chemical Properties Analysis
Buspirone is a white or almost white, crystalline powder. It is freely soluble in water and in methanol, practically insoluble in acetone .Scientific Research Applications
Synthetic Approaches and Structural Analysis
Synthetic Approaches to Spiroaminals
The synthesis of spiroaminals, including compounds with structures similar to 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane, has been explored due to their significant biological activities. Various strategies developed for the synthesis of these compounds highlight their potential in producing novel biologically active molecules (Sinibaldi & Canet, 2008).
Enantioselective Microbial Reduction
The enantioselective microbial reduction of structurally related spirocyclic diones to their corresponding hydroxy diones illustrates the application of biocatalysis in the synthesis of enantiomerically pure compounds, important in drug development (Patel et al., 2005).
Crystal Structure Analysis
Studies on the crystal structure of compounds related to this compound provide insights into their conformation and stereochemistry, which are crucial for understanding their reactivity and interaction with biological targets (Wen, 2002).
Functionalization and Biological Activity
Spirocyclic Oxetane-Fused Compounds
The development of spirocyclic oxetanes, including those fused with benzimidazole, demonstrates the exploration of spirocyclic compounds for creating new chemical entities with potential pharmacological activities (Gurry, McArdle, & Aldabbagh, 2015).
Anticonvulsant Activity
The synthesis and evaluation of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties highlight the therapeutic potential of spirocyclic compounds in treating convulsive disorders (Obniska, Kamiński, & Tatarczyńska, 2006).
Mechanism of Action
Target of Action
The primary target of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
This compound acts as a serotonergic agonist . It binds to the serotonin receptor, mimicking the effects of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .
Biochemical Pathways
The activation of the serotonin receptor by this compound can lead to various downstream effects. It can influence the release of many neurotransmitters, including glutamate, GABA, dopamine, epinephrine/norepinephrine, and acetylcholine, as well as many hormones, including oxytocin, prolactin, vasopressin, cortisol, corticotropin, and substance P among others .
Pharmacokinetics
The pharmacokinetic properties of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4It is known to be freely soluble in water and methanol, which suggests good bioavailability . The compound is practically insoluble in acetone .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its agonistic effect on the serotonin receptor. This can lead to an increase in serotonergic neurotransmission, which can have various effects depending on the specific subtype of the serotonin receptor that is activated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the solubility and stability of the compound. Additionally, the presence of other substances that can interact with the serotonin receptor, such as other agonists or antagonists, can influence the efficacy of the compound .
Biochemical Analysis
Biochemical Properties
2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating physiological activity at these receptors . Additionally, it inhibits prolyl oligopeptidase (EC 3.4.21.26), a serine endopeptidase . These interactions highlight the compound’s potential in modulating neurotransmitter systems and proteolytic processes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. As a serotonergic agonist, it can modulate serotonin signaling pathways, which are crucial for mood regulation, anxiety, and other neurological functions . The compound’s interaction with prolyl oligopeptidase also suggests its role in protein processing and turnover, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to serotonin receptors, mimicking serotonin’s effects and activating downstream signaling pathways . Additionally, it inhibits prolyl oligopeptidase by binding to its active site, preventing the enzyme from cleaving its substrates . These actions result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained modulation of serotonin signaling and protein processing, with potential implications for cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate serotonin signaling and protein processing without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and safety in research and therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns influence the compound’s activity and function, as it interacts with biomolecules within these subcellular environments
Properties
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-7-11(15-9-14-10)16-5-4-12(8-16)3-1-2-6-17-12/h7,9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAWCJVIYWWYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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